4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride
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Overview
Description
4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate allyl alcohol under suitable conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Epoxides and Alcohols: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile, leading to the formation of various derivatives . The methoxy and allyloxy groups can also participate in reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the allyloxy group.
2-Methoxy-4-(prop-2-en-1-yl)phenol: Contains a phenol group instead of a benzoyl chloride group.
1-Methoxy-4-(prop-2-en-1-yl)benzene: Similar structure but lacks the benzoyl chloride group.
Uniqueness
4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride is unique due to the presence of both methoxy and allyloxy groups on the benzoyl chloride structure. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
87359-53-3 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
4-methoxy-2-prop-2-enoxybenzoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3 |
InChI Key |
CFDQGEKQFGSRFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)OCC=C |
Origin of Product |
United States |
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